1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]benzotriazole
Overview
Description
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]benzotriazole is a complex organic compound that features a benzotriazole moiety linked to a pyrimidine ring, which is further substituted with a methoxyphenyl and a trifluoromethyl group
Preparation Methods
The synthesis of 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-methoxybenzaldehyde and trifluoromethyl ketone.
Attachment of the Benzotriazole Moiety: The benzotriazole group is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with benzotriazole under suitable conditions.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes to streamline the synthesis.
Chemical Reactions Analysis
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]benzotriazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]benzotriazole can be compared with other compounds featuring benzotriazole or pyrimidine moieties:
Benzotriazole Derivatives: Compounds like 1H-benzotriazole and 5-chlorobenzotriazole share the benzotriazole core but differ in their substituents, affecting their reactivity and applications.
Pyrimidine Derivatives: Compounds such as 4,6-dichloropyrimidine and 2-aminopyrimidine have different substituents on the pyrimidine ring, leading to variations in their chemical behavior and biological activity.
Properties
IUPAC Name |
1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O/c1-27-12-6-4-5-11(9-12)14-10-16(18(19,20)21)23-17(22-14)26-15-8-3-2-7-13(15)24-25-26/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOISCHDIWVGMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3C4=CC=CC=C4N=N3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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